Home > Products > Screening Compounds P138242 > (5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol
(5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol - 2090265-34-0

(5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol

Catalog Number: EVT-1779234
CAS Number: 2090265-34-0
Molecular Formula: C11H13N3O
Molecular Weight: 203.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-[4-(1-Methyl-4-pyridin-4-yl-1H-pyrazol-3-yl)-phenoxymethyl]-quinoline (PF-2545920)

Compound Description:

PF-2545920 is a potent and selective phosphodiesterase 10A (PDE10A) inhibitor. [] It was developed as a potential treatment for schizophrenia. PF-2545920 effectively elevates striatal 3',5'-cyclic adenosine monophosphate (cAMP) and 3',5'-cyclic guanosine monophosphate (cGMP) levels and suppresses phencyclidine (PCP)-induced hyperlocomotion in mice. []

Relevance:

3-(4-(2-((1H-Indol-5-yl)amino)-5-fluoropyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile Derivatives

Compound Description:

This series of compounds represents selective TYK2 inhibitors. [] They were developed as potential therapeutics for inflammatory bowel disease (IBD). One notable compound in this series, 14l, exhibits excellent TYK2 inhibition (IC50 = 9 nM), favorable selectivity against other JAK kinases, and potent functional activity in inhibiting the JAK/STAT signaling pathway. [] In a dextran sulfate sodium-induced colitis model, 14l effectively reduced pro-inflammatory cytokine production (IL-6 and TNF-α) and alleviated mucosal inflammation. []

Relevance:

4-{4-[3-(Pyridin-2-yl)-1H-pyrazol-4-yl]pyridin-2-yl}-N-(tetrahydro-2H-pyran-4-yl)benzamide (GW788388)

Compound Description:

GW788388 is a potent, selective, and orally active transforming growth factor-beta type I receptor (ALK5) inhibitor. [] It shows promise as a therapeutic agent for fibrotic diseases. GW788388 demonstrates significant antifibrotic activity in rat models of liver and renal fibrosis. []

Relevance:

4-(3-Isopropyl-4-(4-(1-methyl-1H-pyrazol-4-yl)-1H-imidazol-1-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)-3-methylbenzamide and its Analogs

Compound Description:

These compounds represent a novel series of HSP90 inhibitors. [, ] Developed as potential anticancer agents, they specifically target the N-terminal ATP-binding site of HSP90. A notable compound in this series, 16e (TAS-116), selectively inhibits HSP90α and HSP90β and displays oral bioavailability in mice. [, ] TAS-116 exhibits potent antitumor activity in an NCI-H1975 xenograft mouse model without significant weight loss. [, ]

Relevance:

4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib)

Compound Description:

Celecoxib is a well-known cyclooxygenase-2 (COX-2) inhibitor [] classified as a nonsteroidal anti-inflammatory drug (NSAID). It effectively blocks COX-2, an enzyme involved in prostaglandin synthesis, thereby reducing inflammation and pain. Celecoxib has been approved for treating rheumatoid arthritis and osteoarthritis. []

Relevance:

(2-Chlorophenyl)(5-(2-hydroxyphenyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanone and its Fe(III) and Cu(II) Complexes

Compound Description:

This compound and its metal complexes have been investigated for their plant growth regulating activity. [] Studies on Trigonella foenum-graecum (fenugreek) examined their impact on seed germination, seedling height, root/shoot length, and leaf width. []

Relevance:

2-(3-Methyl-5-(pyridin-2’-yl)-1H-pyrazol-1-yl) Ethanol

Compound Description:

This compound, featuring a hydroxyethyl substituent on the pyrazole ring, has demonstrated significant antioxidant activity. [] It effectively scavenges DPPH radicals, suggesting potential applications in combating oxidative stress and related health conditions.

Relevance:

2-(Substituted-Aryloxymethyl)-5-(Pyridin-4-yl)-1, 3, 4-Oxadiazoles

Compound Description:

This series of compounds has shown promising anti-tuberculosis (anti-TB) and antioxidant activities. [] Notably, compound 4d exhibited excellent anti-TB activity, while compounds 4b and 4c displayed promising antioxidant properties. []

Overview

(5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol is a heterocyclic compound characterized by a unique structure that incorporates both a pyrazole and a pyridine ring. This compound is notable for its potential applications in medicinal chemistry and material science due to its diverse biological activities and chemical reactivity. The IUPAC name reflects its structural components, which include an ethyl group attached to the pyrazole ring and a hydroxymethyl group.

Source

The compound can be synthesized through various methods, with one common approach involving the reaction of 2-pyridinecarboxaldehyde with 5-ethyl-1H-pyrazole-3-carboxylic acid hydrazide. This reaction typically occurs in solvents such as ethanol or methanol and may require a catalyst like acetic acid to facilitate the condensation process.

Classification

(5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol belongs to the class of pyrazole derivatives, which are known for their pharmacological properties. Pyrazoles are recognized as important scaffolds in drug discovery, often exhibiting anti-inflammatory, analgesic, and anti-cancer activities.

Synthesis Analysis

Methods

The synthesis of (5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol can be achieved through several synthetic routes. The primary method involves:

  1. Condensation Reaction: The condensation of 2-pyridinecarboxaldehyde with 5-ethyl-1H-pyrazole under acidic conditions.
  2. Solvent Selection: Common solvents include ethanol or methanol, which aid in the solubility of reactants and facilitate the reaction.
  3. Catalyst Use: Acetic acid is often employed as a catalyst to enhance the reaction rate and yield.

Technical Details

The reaction conditions must be optimized to achieve high yields while minimizing by-products. Parameters such as temperature, reaction time, and molar ratios of reactants can significantly influence the outcome of the synthesis.

Molecular Structure Analysis

Structure

The molecular formula for (5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol is C11H13N3OC_{11}H_{13}N_3O. Its structure features:

  • A pyrazole ring, which is a five-membered ring containing two nitrogen atoms.
  • A pyridine ring, which provides additional electronic properties.

Data

The InChI representation of the compound is:
InChI 1S C11H13N3O c1 2 9 7 11 13 14 9 8 15 10 5 3 4 6 12 10 h3 7 15H 2 8H2 1H3\text{InChI 1S C11H13N3O c1 2 9 7 11 13 14 9 8 15 10 5 3 4 6 12 10 h3 7 15H 2 8H2 1H3}
The InChI Key is:
ZPYUJLCZEDXGJX UHFFFAOYSA N\text{ZPYUJLCZEDXGJX UHFFFAOYSA N}

Chemical Reactions Analysis

Reactions

(5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol can participate in various chemical reactions:

  1. Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
  2. Reduction: Reduction reactions can convert it into alcohols or amines.
  3. Substitution Reactions: Both the pyridine and pyrazole rings are susceptible to electrophilic or nucleophilic substitutions, allowing for further functionalization.

Technical Details

These reactions can be utilized to modify the compound's structure for enhanced biological activity or to create derivatives with novel properties.

Mechanism of Action

The mechanism of action for (5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol involves its interaction with specific molecular targets such as enzymes or receptors.

Process

Upon binding to these targets, the compound may act as an inhibitor or activator, influencing various biological pathways. The precise mechanism often depends on the context of use and the biological system being studied.

Data

Research indicates that pyrazole derivatives often exhibit significant biological activities due to their ability to interact with key proteins involved in disease processes .

Physical and Chemical Properties Analysis

Physical Properties

(5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol is expected to exhibit typical physical properties associated with organic compounds, including:

  1. Melting Point: Specific values may vary based on purity and crystallization conditions.
  2. Solubility: Likely soluble in polar solvents like ethanol and methanol due to its hydroxymethyl group.

Chemical Properties

The compound's chemical properties include:

  1. Stability: Generally stable under standard laboratory conditions but sensitive to strong oxidizing agents.
  2. Reactivity: Reactivity profiles suggest potential for further derivatization through functional group transformations.
Applications

(5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol has several scientific uses:

  1. Medicinal Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds with potential therapeutic applications.
  2. Biological Research: The compound's structure allows for studies related to enzyme inhibition and receptor binding, aiding in drug discovery efforts.
  3. Material Science: Its unique electronic properties make it suitable for developing new materials with specific functionalities .
Synthetic Methodologies and Reaction Optimization

Multi-Step Synthesis Pathways for Pyrazole-Pyridine Hybrid Architectures

The construction of (5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol requires precise multi-step synthetic strategies to assemble the pyrazole-pyridine hybrid scaffold. Two predominant approaches have emerged for this structural motif:

  • Cyclocondensation Routes: The most reliable method involves the condensation of ethyl 3-oxopentanoate with pyridine-4-carboxaldehyde derivatives under basic conditions to form the corresponding chalcone analog. Subsequent hydrazine cyclization yields the pyrazole core with simultaneous introduction of the ethyl group at position 5. This method typically achieves moderate yields (45-65%) but provides excellent regiocontrol over pyrazole ring substitution [1].

  • Metal-Mediated Cyclizations: Advanced methodologies employ silver-mediated [3+2] cycloadditions using N-isocyanoiminotriphenylphosphorane as a stable "CNN" building block with terminal alkynes. This approach offers superior functional group tolerance and mild reaction conditions, though at higher catalyst costs [8]. Alternatively, ruthenium-catalyzed (Ru₃(CO)₁₂) acceptorless dehydrogenative coupling of 1,3-diols with arylhydrazines provides atom-economical access to polysubstituted pyrazoles with water and hydrogen as sole byproducts [8].

Table 1: Comparative Synthetic Approaches for Pyrazole-Pyridine Hybrids

MethodologyKey ReagentsYield RangeRegioselectivityKey Advantages
Hydrazine CyclocondensationEthyl 3-oxopentanoate, N₂H₄45-65%High (C3,C5)Cost-effective, scalable
Silver-Mediated [3+2]Ag catalysts, terminal alkynes60-78%ModerateBroad functional group tolerance
Ruthenium-Catalyzed CouplingRu₃(CO)₁₂, 1,3-diols, arylhydrazines55-70%High (C1,C3)Atom-economical, green byproducts

Positional isomerism presents significant challenges, particularly distinguishing between 3- and 4-pyridyl attachment points and avoiding the formation of (1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanol as an undesired byproduct [1] [2]. Careful optimization of cyclization temperature (80-100°C) and stoichiometric control of hydrazine equivalents minimizes these regioisomeric impurities to <5% in optimized protocols [1].

Hydroxymethylation Strategies in Pyrazole Functionalization

The introduction of the hydroxymethyl group at the N1 position represents a critical functionalization step with significant implications for downstream applications. Two principal strategies have been developed:

Post-Cyclization Hydroxymethylation: This approach employs nucleophilic substitution on pre-formed 5-ethyl-3-(pyridin-4-yl)-1H-pyrazole using formaldehyde under phase-transfer conditions (tetrabutylammonium bromide, NaOH/H₂O-CH₂Cl₂). While operationally simple, this method suffers from over-alkylation issues, with approximately 15-20% of dialkylated byproduct formation requiring careful chromatographic separation [5]. The reaction exhibits remarkable solvent dependence, achieving optimal monoalkylation selectivity (8:1) in water-DCM biphasic systems at 0-5°C [1].

Pre-Functionalized Building Blocks: More sophisticated approaches utilize protected hydroxymethylhydrazines (e.g., N-Boc-N-(tert-butyldimethylsilyloxymethyl)hydrazine) in the initial cyclization. Following pyrazole ring formation, sequential acid-mediated deprotection (TFA followed by tetra-n-butylammonium fluoride) yields the hydroxymethylated product without regioisomeric contamination. Though requiring additional synthetic steps, this method delivers superior regiochemical purity (>98%) essential for pharmaceutical applications [5].

Purification presents substantial challenges due to the polar nature of the hydroxymethyl functionality. Industrial-scale processes employ recrystallization from ethanol-water mixtures (3:1 v/v), while research-scale preparations utilize silica gel chromatography with ethyl acetate/methanol gradients (95:5 to 85:15). The compound's polarity (logP ≈ 0.2) necessitates these specialized purification approaches to achieve ≥95% purity standards required for research applications [1] [5].

Table 2: Hydroxymethylation Approaches and Efficiency

StrategyReaction ConditionsMonosubstitution SelectivityOverall YieldKey Limitations
Direct N-HydroxymethylationHCHO, NaOH, TBA-Br, 0-5°C75-80% (8:1 mono:di)62%Di-substitution byproducts
Protected Hydrazine CyclizationBoc/TBDMS-protected hydrazine, TFA>98%45% (3 steps)Multi-step synthesis
Reductive AminationParaformaldehyde, NaBH₃CN, MeOH70-75%58%Reduction-sensitive functionalities

Palladium-Catalyzed Cross-Coupling for Pyridine Ring Modifications

Late-stage diversification of the pyridine ring leverages palladium-catalyzed cross-coupling reactions to install pharmacologically relevant substituents. Two principal methodologies dominate:

Suzuki-Miyaura Arylation: The chloropyridine precursor undergoes efficient coupling with arylboronic acids under Pd(PPh₃)₄ catalysis (2-5 mol%). This transformation requires carefully optimized conditions (K₂CO₃, toluene-ethanol (3:1), 80°C) to prevent protodehalogenation of the electron-deficient pyridine ring [7]. Electron-deficient boronic acids exhibit accelerated coupling kinetics but require reduced temperatures (60°C) to minimize homocoupling byproducts [8].

Direct C-H Functionalization: Recent advances employ Pd(OAc)₂/PCy₃ catalytic systems with p-tolylboronic acid pinacol ester for direct C-H functionalization at the pyridine C2 position. This strategy circumvents pre-halogenation steps but demonstrates moderate regioselectivity (C2:C3 = 4:1). The addition of catalytic copper(I) thiophene-2-carboxylate (10 mol%) enhances C2 selectivity to >15:1 while maintaining moderate yields (55-65%) [7].

Ligand design critically influences coupling efficiency. Bulky electron-rich ligands (tBuBrettPhos, SPhos) suppress undesired protodehalogenation but may reduce reaction rates. Contemporary research explores N-heterocyclic carbene ligands for enhanced catalyst stability at elevated temperatures required for challenging couplings [8].

Solvent and Catalyst Effects on Cyclization Efficiency

The final cyclization step displays remarkable sensitivity to solvent and catalyst selection, profoundly impacting yield and purity:

Solvent Polarity Effects: Polar aprotic solvents (DMF, DMSO, NMP) accelerate ring closure but promote competitive hydrolysis. Optimal cyclization occurs in DMSO at 100°C, achieving 85% conversion in 2 hours. Oxygen atmosphere in DMSO serves as a benign oxidant, preventing the need for harsh oxidants like bromine previously employed in pyrazole synthesis [3] [8]. Conversely, protic solvents (ethanol, isopropanol) reduce reaction rates (40-50% conversion after 6 hours) but improve product crystallinity.

Catalyst Systems: Copper catalysis (CuI, 10 mol%) with 1,10-phenanthroline (15 mol%) in acetonitrile dramatically accelerates cyclization (95% yield in 45 minutes at 80°C) through substrate chelation. This system demonstrates particular efficiency for electron-deficient pyridines. For acid-sensitive intermediates, zinc triflate (20 mol%) in THF provides a Lewis-acidic alternative with comparable efficiency (82% yield) [6].

Microwave irradiation revolutionizes cyclization kinetics, reducing reaction times from hours to minutes while suppressing thermal decomposition pathways. Critical parameters include controlled temperature ramping (100-140°C over 5 minutes) and pressure management in sealed vessels to prevent volatile intermediate loss [6] [8].

Scalability Challenges in Heterocyclic Alkylation Reactions

Scale-up of N-alkylation introduces several formidable challenges requiring innovative engineering solutions:

Regioisomer Control: The ambident nucleophilicity of pyrazoles creates significant N1 vs N2 alkylation regioselectivity challenges. At temperatures exceeding 40°C, N2-alkylated regioisomer formation increases exponentially (from <5% at 30°C to 25% at 60°C), necessitating precise temperature control in large exothermic reactions [9]. Continuous flow microreactors address this through superior heat transfer, maintaining isothermal conditions (±2°C) even at production scale [7].

Purification Bottlenecks: The polar hydroxymethyl group significantly reduces crystalline yield during workup. Industrial solutions employ antisolvent crystallization (water addition to ethanol solutions) with controlled cooling profiles (0.5°C/minute) to achieve 85% recovery of pharmaceutical-grade material. Chromatographic purification remains impractical beyond kilogram-scale synthesis [5].

Thermal Sensitivity: The hydroxymethyl functionality undergoes dehydration to methylene-bridged dimers above 80°C. Large-scale evaporative concentration therefore requires falling-film evaporators operating under high vacuum (<50 mbar) with short residence times (<30 seconds) [9]. Stability studies indicate optimal storage as ethanol solvates (5% w/w) at -20°C to prevent autoxidation.

Catalyst Recycling: Heterogeneous palladium catalysts (Pd/C, Pd-enCAPS) enable efficient metal recovery during coupling steps. Implementation of fixed-bed continuous flow reactors with integrated scavengers reduces palladium levels to <5 ppm in the final product without additional purification steps [7] [8].

Table 3: Scalability Solutions for Key Manufacturing Challenges

Scale-Up ChallengeLaboratory SolutionIndustrial SolutionCritical Process Parameters
Regioisomer controlSlow reagent addition, ice bathContinuous flow microreactorsΔT < ±2°C, addition time > 3 hours
Purification difficultiesSilica gel chromatographyAntisolvent crystallizationCooling rate 0.5°C/min, ethanol:water 4:1
Thermal decompositionRotary evaporation <40°CFalling-film evaporation, short pathT < 60°C, residence time <30 seconds
Metal contaminationChelating resinsFixed-bed heterogeneous catalysisPd loading <0.5 mol%, flow rate 5 BV/h

Properties

CAS Number

2090265-34-0

Product Name

(5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol

IUPAC Name

(5-ethyl-3-pyridin-4-ylpyrazol-1-yl)methanol

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

InChI

InChI=1S/C11H13N3O/c1-2-10-7-11(13-14(10)8-15)9-3-5-12-6-4-9/h3-7,15H,2,8H2,1H3

InChI Key

ZNPCMEREXFXTCN-UHFFFAOYSA-N

SMILES

CCC1=CC(=NN1CO)C2=CC=NC=C2

Canonical SMILES

CCC1=CC(=NN1CO)C2=CC=NC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.